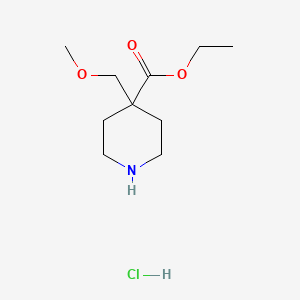

Ethyl-4-(Methoxymethyl)piperidin-4-carboxylat-Hydrochlorid

Übersicht

Beschreibung

Ethyl 4-(methoxymethyl)piperidine-4-carboxylate hydrochloride is a useful research compound. Its molecular formula is C10H20ClNO3 and its molecular weight is 237.72 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethyl 4-(methoxymethyl)piperidine-4-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(methoxymethyl)piperidine-4-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medizin: Pharmazeutische Zwischenprodukte

Ethyl-4-(Methoxymethyl)piperidin-4-carboxylat-Hydrochlorid: wird als pharmazeutisches Zwischenprodukt bei der Synthese verschiedener Arzneimittel verwendet. Seine Struktur lässt sich durch weitere chemische Modifikationen verändern, was es zu einem wertvollen Ausgangsmaterial für die Entwicklung neuer Therapeutika macht .

Landwirtschaft: Synthese von Agrochemikalien

In der Landwirtschaft dient diese Verbindung als Vorläufer bei der Synthese von Agrochemikalien. Ihre Reaktivität kann genutzt werden, um Produkte zu erzeugen, die Pflanzen vor Schädlingen und Krankheiten schützen und so zu höheren Erträgen und Ernährungssicherheit beitragen .

Materialwissenschaften: Polymerforschung

Die Anwendungen in den Materialwissenschaften umfassen die Entwicklung neuartiger Polymere. Die funktionellen Gruppen der Verbindung ermöglichen ihre Integration in größere molekulare Strukturen, was zur Herstellung neuer Materialien mit wünschenswerten Eigenschaften wie erhöhter Haltbarkeit oder Biodegradabilität führen kann .

Umweltwissenschaften: Umweltfreundliche Lösungsmittel

Forscher untersuchen die Verwendung von This compound in der Formulierung umweltfreundlicher Lösungsmittel. Diese Lösungsmittel zielen darauf ab, die Umweltbelastung zu reduzieren, indem sie weniger toxisch und leichter abbaubar sind als herkömmliche Lösungsmittel .

Analytische Chemie: Chromatographie

In der analytischen Chemie kann diese Verbindung als Standard oder Reagenz in chromatographischen Verfahren verwendet werden. Ihre gut definierten Eigenschaften helfen bei der Kalibrierung von Geräten und der genauen Analyse komplexer Gemische .

Biochemie: Enzymhemmungsstudien

Die Verbindung findet in der Biochemie Verwendung bei Enzymhemmungsstudien. Durch die Interaktion mit spezifischen Enzymen hilft sie beim Verständnis ihrer Mechanismen und kann zur Entdeckung von Inhibitoren führen, die biologische Pfade regulieren .

Pharmakologie: Wirkstoffdesign

In der Pharmakologie ist This compound am Design neuer Medikamente beteiligt. Seine molekulare Struktur kann modifiziert werden, um mit verschiedenen biologischen Zielen zu interagieren und so zur Behandlung von Krankheiten beizutragen .

Industrielle Anwendungen: Katalysatorentwicklung

Schließlich wird diese Verbindung in industriellen Anwendungen bei der Entwicklung von Katalysatoren verwendet, die chemische Reaktionen erleichtern. Dies kann zu effizienteren industriellen Prozessen führen, die Kosten senken und die Produktionsraten verbessern .

Wirkmechanismus

The compound’s mode of action, like that of many organic compounds, would depend on its specific molecular interactions with its biological targets. These interactions could cause changes in the conformation or function of the target, leading to downstream effects in various biochemical pathways .

As for pharmacokinetics, the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would be influenced by factors such as its size, polarity, and solubility. For instance, its ethyl ester group might enhance its lipophilicity, potentially aiding in membrane permeability and absorption .

The result of the compound’s action would depend on the specific biochemical pathways it affects. This could range from the modulation of signal transduction pathways to the inhibition or activation of enzymatic reactions .

Finally, the compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other interacting molecules .

Biochemische Analyse

Biochemical Properties

Ethyl 4-(methoxymethyl)piperidine-4-carboxylate hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain esterases, which catalyze the hydrolysis of ester bonds . This interaction can modulate the activity of these enzymes, affecting various biochemical pathways.

Cellular Effects

Ethyl 4-(methoxymethyl)piperidine-4-carboxylate hydrochloride has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, altering the response of cells to external stimuli.

Molecular Mechanism

The molecular mechanism of action of ethyl 4-(methoxymethyl)piperidine-4-carboxylate hydrochloride involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For instance, it can inhibit the activity of certain esterases by binding to their active sites, preventing the hydrolysis of ester bonds . This inhibition can lead to changes in the levels of metabolites and affect various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 4-(methoxymethyl)piperidine-4-carboxylate hydrochloride can change over time. The compound is relatively stable under normal storage conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term studies have shown that prolonged exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of ethyl 4-(methoxymethyl)piperidine-4-carboxylate hydrochloride vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and influence metabolic pathways without causing significant adverse effects . At high doses, it can lead to toxic effects, including cellular damage and alterations in metabolic function. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at higher concentrations.

Metabolic Pathways

Ethyl 4-(methoxymethyl)piperidine-4-carboxylate hydrochloride is involved in various metabolic pathways. It interacts with enzymes such as esterases, which play a role in the hydrolysis of ester bonds . This interaction can affect the levels of metabolites and influence metabolic flux. Additionally, the compound can modulate the activity of other enzymes involved in metabolic pathways, leading to changes in metabolite levels and overall metabolic activity.

Transport and Distribution

Within cells and tissues, ethyl 4-(methoxymethyl)piperidine-4-carboxylate hydrochloride is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of the compound within specific cellular compartments. For example, it may be transported into cells via specific transporters and then distributed to various organelles, where it can exert its effects on cellular processes.

Subcellular Localization

The subcellular localization of ethyl 4-(methoxymethyl)piperidine-4-carboxylate hydrochloride is influenced by targeting signals and post-translational modifications . These factors can direct the compound to specific compartments or organelles within the cell, affecting its activity and function. For instance, it may be localized to the cytoplasm or nucleus, where it can interact with enzymes and other biomolecules to modulate cellular processes.

Biologische Aktivität

Ethyl 4-(methoxymethyl)piperidine-4-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, interactions, and relevant research findings.

Chemical Structure and Properties

Ethyl 4-(methoxymethyl)piperidine-4-carboxylate hydrochloride is characterized by a piperidine ring with a methoxymethyl group and a carboxylate functional group. Its molecular formula is with a molecular weight of 235.73 g/mol. The presence of the methoxymethyl group enhances lipophilicity, which may improve its ability to penetrate biological membranes and interact with various cellular targets.

The biological activity of ethyl 4-(methoxymethyl)piperidine-4-carboxylate hydrochloride primarily revolves around its potential as:

- Ligand : It may act as a ligand for neurotransmitter receptors, influencing neurotransmission and potentially offering therapeutic effects in neurological disorders.

- Enzyme Inhibitor : The compound has been suggested to inhibit specific enzymes, including monoamine oxidase (MAO) isoforms, which play critical roles in neurotransmitter metabolism.

The unique structure allows for diverse interactions with biological targets, making it a valuable candidate for further research in drug development.

Biological Activity Overview

Research indicates that compounds similar to ethyl 4-(methoxymethyl)piperidine-4-carboxylate hydrochloride exhibit various biological activities:

- Neurotransmitter Modulation : Potential interactions with neurotransmitter receptors suggest roles in modulating mood and cognition.

- Antiviral and Anticancer Properties : Similar piperidine derivatives have shown promise in inhibiting viral replication and cancer cell growth .

Table 1: Summary of Biological Activities

Research Findings

- Neurotransmitter Interaction Studies : Preliminary studies indicate that ethyl 4-(methoxymethyl)piperidine-4-carboxylate hydrochloride may interact with serotonin and dopamine receptors, potentially influencing mood regulation.

- Antiviral Activity : Compounds structurally similar to this piperidine derivative have demonstrated antiviral effects against influenza viruses, indicating potential applications in treating viral infections .

- Cancer Research : In vitro studies have shown that related piperidine compounds can inhibit the growth of various cancer cell lines by inducing apoptosis, suggesting that ethyl 4-(methoxymethyl)piperidine-4-carboxylate hydrochloride could have similar effects .

Eigenschaften

IUPAC Name |

ethyl 4-(methoxymethyl)piperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3.ClH/c1-3-14-9(12)10(8-13-2)4-6-11-7-5-10;/h11H,3-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWEANEGLBJUESV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCNCC1)COC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.